molecular formula C25H18O B13408812 Methanone, bis((1,1'-biphenyl)yl)- CAS No. 72776-75-1

Methanone, bis((1,1'-biphenyl)yl)-

Cat. No.: B13408812
CAS No.: 72776-75-1
M. Wt: 334.4 g/mol
InChI Key: JQMZFDMFXIPUSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, bis((1,1’-biphenyl)yl)-, also known as bis(4-phenylphenyl)methanone, is an organic compound with the molecular formula C25H18O. It is a derivative of benzophenone, where both phenyl groups are substituted with biphenyl groups. This compound is known for its unique structural properties and has been studied for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanone, bis((1,1’-biphenyl)yl)- can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of methanone, bis((1,1’-biphenyl)yl)- often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methanone, bis((1,1’-biphenyl)yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the biphenyl rings.

Scientific Research Applications

Methanone, bis((1,1’-biphenyl)yl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methanone, bis((1,1’-biphenyl)yl)- involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophiles in biological molecules. Its effects are mediated through the formation of covalent bonds with target proteins or enzymes, leading to changes in their activity and function.

Comparison with Similar Compounds

Methanone, bis((1,1’-biphenyl)yl)- can be compared with other similar compounds, such as:

    Benzophenone: The parent compound, which lacks the biphenyl substitutions.

    4-Benzoylbiphenyl: A related compound with only one biphenyl group.

    4-Phenylbenzophenone: Another derivative with different substitution patterns.

Uniqueness

The unique structural feature of methanone, bis((1,1’-biphenyl)yl)- is the presence of two biphenyl groups, which imparts distinct chemical and physical properties compared to its analogs

Conclusion

Methanone, bis((1,1’-biphenyl)yl)- is a versatile compound with significant importance in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists and researchers exploring new frontiers in chemistry, biology, medicine, and industry.

Properties

CAS No.

72776-75-1

Molecular Formula

C25H18O

Molecular Weight

334.4 g/mol

IUPAC Name

bis(2-phenylphenyl)methanone

InChI

InChI=1S/C25H18O/c26-25(23-17-9-7-15-21(23)19-11-3-1-4-12-19)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H

InChI Key

JQMZFDMFXIPUSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.